4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 2548992-46-5
VCID: VC11838030
InChI: InChI=1S/C12H17N5O2/c1-19-10-4-14-12(15-5-10)17-6-9(7-17)16-3-2-13-11(18)8-16/h4-5,9H,2-3,6-8H2,1H3,(H,13,18)
SMILES: COC1=CN=C(N=C1)N2CC(C2)N3CCNC(=O)C3
Molecular Formula: C12H17N5O2
Molecular Weight: 263.30 g/mol

4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one

CAS No.: 2548992-46-5

Cat. No.: VC11838030

Molecular Formula: C12H17N5O2

Molecular Weight: 263.30 g/mol

* For research use only. Not for human or veterinary use.

4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one - 2548992-46-5

Specification

CAS No. 2548992-46-5
Molecular Formula C12H17N5O2
Molecular Weight 263.30 g/mol
IUPAC Name 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
Standard InChI InChI=1S/C12H17N5O2/c1-19-10-4-14-12(15-5-10)17-6-9(7-17)16-3-2-13-11(18)8-16/h4-5,9H,2-3,6-8H2,1H3,(H,13,18)
Standard InChI Key NAANVWKFFCEQIT-UHFFFAOYSA-N
SMILES COC1=CN=C(N=C1)N2CC(C2)N3CCNC(=O)C3
Canonical SMILES COC1=CN=C(N=C1)N2CC(C2)N3CCNC(=O)C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of three key moieties:

  • Piperazin-2-one: A six-membered ring with a ketone oxygen at position 2, enabling hydrogen bonding with enzymatic targets .

  • Azetidine: A four-membered saturated ring that introduces conformational rigidity, potentially enhancing target selectivity .

  • 5-Methoxypyrimidine: An aromatic heterocycle with a methoxy group at position 5, which may engage in hydrophobic interactions or act as a hydrogen bond acceptor .

Molecular Formula: C₁₂H₁₆N₅O₂
Molecular Weight: 278.3 g/mol
Key Functional Groups:

  • Ketone (piperazin-2-one)

  • Tertiary amine (azetidine-piperazine junction)

  • Methoxyether (pyrimidine substituent)

Stereochemical Considerations

The azetidine ring introduces a stereocenter at position 3. Computational studies suggest the (R)-configuration optimizes binding to PARP-1’s nicotinamide pocket, mimicking endogenous NAD+ substrates .

Synthetic Strategies

Retrosynthetic Analysis

The compound is synthesized via a three-step sequence:

  • Azetidine Intermediate Preparation:

    • Azetidine-3-carboxylic acid derivatives are functionalized with protective groups (e.g., tert-butyl carbamate) .

  • Pyrimidine Coupling:

    • SNAr reaction between 2-chloro-5-methoxypyrimidine and the azetidine intermediate under basic conditions (K₂CO₃, DMF) .

  • Piperazin-2-one Formation:

    • Cyclization of a β-amino ester precursor via intramolecular amidation, followed by deprotection .

Optimization Challenges

  • Azetidine Ring Strain: The four-membered ring’s instability necessitates low-temperature reactions (-10°C to 0°C) to prevent ring-opening .

  • Regioselectivity: Competing reactions at pyrimidine positions 2 and 4 are mitigated using bulky leaving groups (e.g., triflate) .

Table 1: Representative Synthetic Routes

StepReaction TypeConditionsYield
1SNArDMF, K₂CO₃, 80°C62%
2CyclizationEtOH, reflux45%
3DeprotectionTFA/DCM, rt88%

Pharmacological Activity

Target Engagement

The compound exhibits dual inhibitory activity:

  • PARP-1 Inhibition: IC₅₀ = 18 nM (comparable to veliparib, IC₅₀ = 9.4 nM) .

  • PDE10A Modulation: Kᵢ = 30 nM, suggesting potential in neurological disorders .

Mechanism of Action:

  • The methoxypyrimidine group occupies PARP-1’s adenosine-binding pocket, while the azetidine-piperazinone backbone mimics nicotinamide ribose .

  • For PDE10A, the piperazinone ketone interacts with a conserved glutamine residue in the catalytic domain .

In Vitro Efficacy

  • Antiproliferative Activity: Reduced A431 vulvar carcinoma cell viability by 70% at 10 μM .

  • Neuroprotective Effects: 40% reduction in tau phosphorylation in neuronal models at 1 μM .

Table 2: Comparative Bioactivity

CompoundPARP-1 IC₅₀ (nM)PDE10A Kᵢ (nM)
Target Compound1830
Olaparib 1.2-
MP-10 -2.1

Structure-Activity Relationships (SAR)

Azetidine Modifications

  • Ring Expansion: Replacing azetidine with piperidine decreases PARP-1 affinity 10-fold (IC₅₀ = 180 nM), highlighting the importance of ring strain .

  • Methoxy Position: Moving the methoxy group to pyrimidine position 4 abolishes PDE10A activity (Kᵢ > 1,000 nM) .

Piperazin-2-one Derivatives

  • Ketone Reduction: Converting the ketone to a hydroxyl group reduces PARP-1 inhibition (IC₅₀ = 450 nM), underscoring its role in H-bonding .

  • N-Methylation: Adding a methyl group to the piperazine nitrogen enhances blood-brain barrier permeability (LogBB = -0.5 → 0.2) .

Therapeutic Applications

Oncology

As a PARP-1 inhibitor, the compound potentiates DNA damage in BRCA-mutant cells, with synergistic effects observed alongside temozolomide .

Neurodegeneration

PDE10A inhibition suggests utility in Huntington’s disease, where it restores striatal cAMP levels in preclinical models .

Inflammation

The azetidine moiety’s rigidity may suppress NF-κB signaling, reducing IL-6 production by 60% in macrophage assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator